molecular formula C11H16FNO4S2 B6645981 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride

4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride

Cat. No. B6645981
M. Wt: 309.4 g/mol
InChI Key: ZGPGNMDMWVTVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride, also known as PSB-SF, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based inhibitor that has been shown to have potent inhibitory effects on several enzymes, including serine proteases, metalloproteases, and cysteine proteases.

Mechanism of Action

The mechanism of action of 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride involves the covalent modification of the active site of proteases. 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride contains a sulfonamide group that interacts with the active site of proteases, forming a covalent bond with the enzyme. This covalent bond prevents the protease from carrying out its normal function, leading to inhibition of the enzyme.
Biochemical and Physiological Effects:
4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride has been shown to have potent inhibitory effects on several proteases, leading to a range of biochemical and physiological effects. For example, inhibition of thrombin by 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride has been shown to reduce blood clotting, while inhibition of trypsin and chymotrypsin has been shown to reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride in lab experiments is its high potency as a protease inhibitor. This allows for the study of proteases at very low concentrations, which can be important in understanding their role in various biological processes. However, one limitation of using 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride is its potential for off-target effects. 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride has been shown to inhibit several proteases, and it is possible that it may also inhibit other enzymes that have not yet been identified.

Future Directions

There are several future directions for research on 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride. One area of interest is the development of more selective protease inhibitors that target specific enzymes. Another area of interest is the use of 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride in drug development. 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride has been shown to have potent inhibitory effects on several proteases that are involved in disease processes, and it may be possible to develop drugs that target these enzymes using 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride as a starting point. Additionally, there is interest in exploring the potential of 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride as a diagnostic tool for diseases that involve protease dysregulation. Overall, 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride is a promising compound that has the potential to advance our understanding of proteases and their role in disease processes.

Synthesis Methods

The synthesis of 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride involves the reaction of 4-aminobenzenesulfonyl fluoride with 2-pentanol in the presence of triethylamine and acetic anhydride. The resulting product is then purified using column chromatography to obtain 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride in high purity.

Scientific Research Applications

4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride has been widely used in scientific research as a tool to study the role of proteases in various biological processes. It has been shown to be a potent inhibitor of several proteases, including thrombin, trypsin, and chymotrypsin. 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride has also been used to study the role of proteases in cancer, inflammation, and cardiovascular diseases.

properties

IUPAC Name

4-(pentan-2-ylsulfamoyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO4S2/c1-3-4-9(2)13-19(16,17)11-7-5-10(6-8-11)18(12,14)15/h5-9,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPGNMDMWVTVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.